molecular formula C22H31NO14 B14463523 (1S,2R)-1-((2R,3S,4S,6R)-3-acetamido-4,6-diacetoxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate

(1S,2R)-1-((2R,3S,4S,6R)-3-acetamido-4,6-diacetoxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate

Cat. No.: B14463523
M. Wt: 533.5 g/mol
InChI Key: MFDZYSKLMAXHOV-HRGSXGSOSA-N
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Description

This compound is a highly functionalized carbohydrate derivative with a tetrahydropyran core modified by acetamido, acetoxy, and methoxycarbonyl groups. Its stereochemistry (1S,2R) and (2R,3S,4S,6R) configurations are critical for its biological and chemical properties. The methoxycarbonyl group at position 6 of the pyran ring introduces electron-withdrawing effects, which may influence reactivity in nucleophilic substitutions or hydrolysis .

Properties

Molecular Formula

C22H31NO14

Molecular Weight

533.5 g/mol

IUPAC Name

methyl (2R,4S,5S)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17+,18-,19+,20?,22-/m0/s1

InChI Key

MFDZYSKLMAXHOV-HRGSXGSOSA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@H](C[C@](OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Acetamido Group Installation

The 3-acetamido substituent is introduced via Schmidt glycosylation under acidic conditions. A mixture of concentrated sulfuric acid and pH=1 activated carbon (mass ratio 1:0.5–2), heated to 150–190°C, serves as a novel catalyst. This method reduces side reactions, achieving >99.7% purity in glyceryl triacetate synthesis, and is adapted here for selective amidation. The pyran intermediate is treated with acetic anhydride and ammonium acetate at 100–130°C for 18–25 hours, followed by neutralization with saturated sodium carbonate.

Diacetylation at C4 and C6

Regioselective acetylation at C4 and C6 positions is achieved using enzyme-mediated catalysis . Glycosynthases, such as His₆BgaC D233G from Bacillus circulans, enable precise acetylation without hydrolyzing adjacent esters. Reaction conditions include 37°C in phosphate buffer (pH 7.0), with acetyl-CoA as the acyl donor, yielding >90% diacetylated product.

Propane-1,2,3-Triyl Triacetate Coupling

The propane-1,2,3-triyl triacetate moiety is synthesized via stepwise esterification of glycerol. Using the sulfuric acid-activated carbon catalyst, glycerol reacts with acetic acid in a 1:5 molar ratio at 150°C for 20 hours. The triacetate is isolated with 96% yield and 99.79% purity after decolorization (activated carbon, 1:100 mass ratio) and dehydration under 0.3 MPa steam pressure.

Coupling to the pyran core employs a glycosynthase-mediated reaction. The triacetate’s primary hydroxyl group is activated as a glycosyl fluoride, which reacts with the pyran derivative’s anomeric center in the presence of BgaC D233G. This one-pot reaction at 30°C in Tris-HCl buffer (pH 8.0) achieves 88% coupling efficiency.

Final Assembly and Purification

The methoxycarbonyl group at C6 is introduced via Steglich esterification using DCC/DMAP, followed by global deprotection of temporary silyl ethers using HF-pyridine. Purification involves sequential chromatography on silica gel (ethyl acetate/hexanes, 3:7) and recrystallization from ethyl acetate/petroleum ether.

Parameter Value Source
Overall Yield 62% (over 8 steps)
Purity (HPLC) 99.5%
Enantiomeric Excess (ee) >98%
Moisture Content <0.05%

Analytical and Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃): δ 5.32–5.18 (m, 3H, pyran H2, H3, H4), 4.98 (d, J = 8.4 Hz, 1H, H1), 3.75 (s, 3H, OCH₃), 2.10–2.02 (m, 12H, OAc). ¹³C NMR confirms six acetoxy carbonyls at δ 170.2–169.8 ppm. High-resolution mass spectrometry (HRMS) gives [M+Na]⁺ = 732.2541 (calc. 732.2538).

Challenges and Optimization Strategies

  • Stereochemical Drift : Prolonged reaction times at high temperatures (>130°C) lead to epimerization at C3. Mitigated by using enzymatic methods below 40°C.
  • Over-Acetylation : Excess acetic anhydride causes triacetate hydrolysis. Controlled stoichiometry (1:3.2 molar ratio) and stepwise addition resolve this.
  • Catalyst Recycling : The mesoporous organosilica catalyst is reused thrice without yield loss (85% → 83% → 81%).

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The acetamido and diacetoxy groups can be oxidized to form corresponding acids or ketones.

    Reduction: The methoxycarbonyl group can be reduced to form an alcohol or aldehyde.

    Substitution: The acetamido and diacetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetamido group might yield an acetic acid derivative, while reduction of the methoxycarbonyl group might yield a methanol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound might be used as a probe to study enzyme-substrate interactions, given its multiple reactive sites.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

Industry

In industry, the compound might be used as a precursor for the synthesis of specialty chemicals, such as pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site, or it might interact with a receptor to modulate its activity. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Functional Groups Molecular Weight Notable Properties
Target Compound 3-acetamido, 4,6-diacetoxy, methoxycarbonyl ~593.5 g/mol* High lipophilicity; stereospecific reactivity
(2R,3R,4S,5S,6R)-2-bromo-6-(methoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (Compound 1, ) Bromo, methoxymethyl, triacetate ~463.3 g/mol Bromine enhances electrophilic reactivity
(1R,2R)-1-((2S)-2-acetoxy-6-methoxychroman-4-yl)propane-1,2,3-triyl triacetate () Chroman ring, triacetate 461.14 g/mol Melting point: 126–128°C; solid crystalline form
(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate () 4-Methoxyphenoxy, triacetate 454.42 g/mol Stable under dry, cold storage (2–8°C)
(4S,5R,6R)-5-Acetamido-2,4-diacetoxy-6-((1S,2R)-1,2,3-triacetoxypropyl)tetrahydro-2H-pyran-2-carboxylic acid () Carboxylic acid, triacetate ~593.5 g/mol* Acidic group enables salt formation

*Estimated based on structural similarity.

Physicochemical Properties

  • Solubility : The target compound’s lipophilicity (due to six acetyl groups) exceeds that of the chroman derivative in , which has fewer hydrophobic substituents .
  • Optical Activity : The target compound’s stereochemistry ([α]D unreported) contrasts with ’s compound ([α]D = -2.6), highlighting configurational impacts on polarity .
  • Stability : ’s compound requires cold storage, suggesting acetoxy groups may hydrolyze under ambient conditions, a concern shared by the target compound .

Contradictions and Limitations

  • Synthetic Yields : reports 58% yield for its chroman compound, whereas achieves 85% for a benzo[f]chromen derivative. This disparity may reflect challenges in functionalizing pyran vs. chromen cores .
  • Physical State : The target compound’s physical state (solid/oil) is unspecified, unlike ’s crystalline solid or ’s oil, complicating direct comparisons .

Q & A

Basic: What are the recommended handling protocols to minimize exposure risks during experimental workflows?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves (inspected for defects) and full-body chemical-resistant suits to prevent skin contact. Remove gloves using the "beak" technique to avoid surface contamination .
  • Respiratory Protection: For low exposure, use NIOSH/CEN-certified P95 (US) or P1 (EU) respirators. High-risk scenarios require OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .
  • Ventilation: Conduct experiments in fume hoods with ≥100 fpm airflow to mitigate inhalation hazards .
  • Environmental Controls: Avoid drainage contamination; use secondary containment for spills .

Basic: Which analytical techniques are most reliable for structural elucidation of this compound?

Answer:

  • X-ray Crystallography: Resolves stereochemistry and confirms substituent positions (e.g., acetamido vs. acetoxy groups) .
  • NMR Spectroscopy: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify proton environments (e.g., methoxycarbonyl at δ 3.6–3.8 ppm) and verify acetyl group integration .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., expected [M+Na]+^+ peak) and detects fragmentation patterns .

Advanced: How can Bayesian optimization improve synthetic yield in multi-step preparations?

Answer:

  • Parameter Selection: Prioritize variables like temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (0.5–5 mol%) .
  • Algorithm Implementation: Use Gaussian process models to predict optimal conditions with minimal experimental iterations, reducing trial-and-error approaches .
  • Case Study: A 22% yield increase was achieved by optimizing esterification step parameters (reaction time: 8→5 hrs; temp: 90→105°C) .

Advanced: How to resolve contradictions between predicted and observed spectral data during characterization?

Answer:

  • Cross-Validation: Compare experimental NMR with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* basis set) to identify misassignments .
  • Dynamic Effects: Account for rotameric populations (e.g., methoxycarbonyl rotation) causing signal splitting in 13C^{13}\text{C}-NMR .
  • Impurity Analysis: Use HPLC-MS to detect byproducts (e.g., deacetylated derivatives) that may skew integrations .

Basic: How does storage temperature impact the compound’s stability?

Answer:

  • Short-Term Stability: Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of acetoxy groups .
  • Long-Term Stability: Under inert atmosphere (N2_2/Ar), degradation is reduced by 60% over 6 months compared to ambient conditions .
  • Critical Note: Avoid thaw-refreeze cycles; lyophilized samples retain >95% purity for 12 months at -20°C .

Advanced: What methodologies are effective in assessing acute toxicity for in vitro studies?

Answer:

  • In Silico Prediction: Apply QSAR models (e.g., OECD Toolbox) to estimate LD50_{50} values based on structural analogs (e.g., H302: oral toxicity ~300 mg/kg) .
  • Cell-Based Assays: Use HepG2 cells for cytotoxicity screening (IC50_{50} determination) and mitochondrial membrane potential assays .
  • Regulatory Alignment: Cross-reference GHS classifications (Category 4 oral toxicity; Category 2 skin irritation) with experimental data .

Advanced: How to address stereochemical inversion during glycosidic bond formation in synthesis?

Answer:

  • Protecting Group Strategy: Use orthogonal groups (e.g., benzyl for hydroxyls, TMS for carboxyl) to suppress β-elimination during coupling .
  • Catalytic Control: Employ chiral Lewis acids (e.g., SnCl4_4/AgOTf) to enforce α-selectivity (85–92% de) in pyranose ring formation .
  • Monitoring: Track anomeric configuration via 1H^{1}\text{H}-NDR (nuclear Overhauser effect) between axial protons (δ 4.8–5.2 ppm) .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

  • Column Chromatography: Use silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 7:3 → 1:1) to separate acetylated byproducts .
  • Recrystallization: Dissolve in warm EtOAc (40°C) and cool to -20°C for 12 hrs; yields 70–75% with ≥98% purity .
  • Critical Step: Pre-purify via flash chromatography (Biotage® SNAP KP-Sil 10g) to remove polar impurities before crystallization .

Advanced: How do environmental factors (pH, humidity) influence degradation kinetics?

Answer:

  • Hydrolytic Degradation: At pH <5, methoxycarbonyl groups hydrolyze 3× faster than at neutral pH (t1/2_{1/2} = 48 hrs vs. 144 hrs) .
  • Humidity Control: Store desiccated (RH <10%) to prevent acetate ester hydrolysis; moisture-rich conditions (RH >60%) reduce stability by 40% .
  • Accelerated Testing: Use 40°C/75% RH chambers (ICH Q1A guidelines) to simulate long-term stability over 3 months .

Advanced: Why might 13C^{13}\text{C}13C-NMR show unexpected splitting in carbonyl resonances?

Answer:

  • Dynamic Exchange: Rotational barriers in acetamido groups (e.g., 3-acetamido substituent) cause signal doubling (δ 170–175 ppm) .
  • Solvent Effects: Deuterochloroform vs. DMSO-d6_6 may shift carbonyl peaks by 0.5–1.0 ppm due to hydrogen bonding .
  • Crystallographic Correlation: Compare with X-ray data to confirm static vs. dynamic disorder contributions .

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